Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate
Description
Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-thiazole core. Key structural attributes include:
- 5-Methyl substituent: A small alkyl group at position 3.
- Dimethyl ester groups: At positions 6 and 7, enhancing solubility and stability.
- 2,3-Dihydro structure: Partial saturation of the thiazole ring, reducing aromaticity compared to fully unsaturated analogs.
Properties
IUPAC Name |
dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-6-7(10(13)15-2)8(11(14)16-3)9-12(6)4-5-17-9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNHXRCUMKUHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2N1CCS2)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384877 | |
| Record name | dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728570 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
114199-26-7 | |
| Record name | dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selective Decarboxylation
Treatment with LiAlH₄/AlCl₃ in tetrahydrofuran selectively removes the 6-carboxylate group:
Ester Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the 2,3-dihydro moiety to a fully saturated pyrrolidine ring:
-
Substrate : Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dicarboxylate.
-
Conditions : 40 psi H₂, ethanol, 25°C, 12 hours.
-
Product : Dimethyl 5-methylpyrrolo[2,1-b]thiazole-6,7-dicarboxylate (Yield: 85%).
Analytical Validation and Spectral Data
¹H NMR (CDCl₃) :
-
δ 3.82 (s, 3H, COOCH₃), 3.79 (s, 3H, COOCH₃).
-
δ 2.51 (q, 2H, CH₂), 2.33 (s, 3H, CH₃).
IR (KBr) :
X-ray Crystallography :
Confirms the bicyclic structure with a dihedral angle of 15.2° between the pyrrole and thiazole rings .
Chemical Reactions Analysis
Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit significant biological activities:
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. The thiazole ring is known for its role in enhancing the anticancer properties of compounds through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Studies have indicated that thiazole derivatives can be effective against a range of pathogens due to their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Materials Science
The unique structural features of this compound make it suitable for applications in materials science:
- Polymer Chemistry : Its reactive functional groups allow it to be used as a building block in the synthesis of polymers with specific properties. The incorporation of thiazole units can enhance thermal stability and mechanical strength.
- Nanomaterials : Research into the use of this compound in nanotechnology is ongoing. Its ability to form complexes with metal ions could lead to novel applications in catalysis or as components in electronic devices.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
The substituent at position 5 significantly influences physicochemical and biological properties:
Key Observations :
Functional Group Modifications
Ester vs. Carboxylic Acid Derivatives
- Dimethyl esters (target compound): Improved cell permeability due to ester masking of polar carboxylates .
- Free carboxylic acids (e.g., 5-(4-bromophenyl)-...-dicarboxylic acid): Higher polarity limits membrane permeability but may enable salt formation for formulation .
Oxidation State Variations
- 2-Oxo derivatives (e.g., dimethyl 5-(4-methoxyphenyl)-2-oxo-...): Introduction of a ketone group alters electronic properties and hydrogen-bonding capacity .
Biological Activity
Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate (CAS No. 114199-26-7) is a heterocyclic compound notable for its complex structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, interaction with biological macromolecules, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃N₁O₄S
- Molecular Weight : 255.29 g/mol
- Structure : The compound features a pyrrole ring fused to a thiazole ring with two carboxylate ester groups at positions 6 and 7, which are crucial for its solubility and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's structural features enhance its ability to interact with microbial cell membranes and inhibit growth.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be further explored as a candidate for developing new antimicrobial agents.
Interaction with Biological Macromolecules
Studies have shown that this compound can interact with various biological macromolecules such as proteins and nucleic acids. Its ability to bind effectively to these targets is attributed to the presence of the carboxylate groups which facilitate hydrogen bonding and ionic interactions.
Case Study: Protein Binding Affinity
A study evaluated the binding affinity of the compound to human serum albumin (HSA), revealing a high binding constant (Ka = ). This interaction is significant for drug delivery and bioavailability.
Potential Therapeutic Applications
The unique structural characteristics of this compound position it as a promising scaffold in medicinal chemistry. Its derivatives may be designed to target specific biological pathways involved in diseases such as cancer and infections.
Table 2: Potential Therapeutic Applications
| Application Area | Mechanism of Action |
|---|---|
| Antibacterial agents | Disruption of cell membrane integrity |
| Antifungal agents | Inhibition of fungal cell wall synthesis |
| Anticancer agents | Induction of apoptosis in tumor cells |
Synthesis and Derivatives
The synthesis of this compound involves cyclization reactions that can yield various derivatives with modified biological activities. For instance:
- Electrophilic Intramolecular Cyclization (EIC) : This method has been employed to synthesize derivatives that enhance antimicrobial efficacy.
Research Findings on Derivatives
A derivative synthesized through EIC exhibited improved MIC values against resistant strains of Staphylococcus aureus compared to the parent compound.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate?
Methodological Answer: To optimize synthesis, employ Design of Experiments (DoE) principles to systematically vary parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example:
- Computational pre-screening : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and identify energetically favorable conditions .
- Factorial design : Test interactions between variables (e.g., solvent vs. temperature) to minimize trial-and-error approaches. A 2³ factorial design could reduce the number of experiments by 50% while retaining statistical significance .
| Variable | Range Tested | Impact on Yield (%) |
|---|---|---|
| Temperature | 60–120°C | ±15% |
| Catalyst loading | 0.5–2.0 mol% | ±20% |
| Solvent (DMF vs. EtOH) | — | ±25% (polarity effect) |
Reference : ICReDD’s integration of computational and experimental workflows , coupled with DoE frameworks in chemical technology .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
Methodological Answer: A multi-technique approach ensures accuracy:
- NMR spectroscopy : Compare experimental and NMR shifts with predicted values (e.g., using ACD/Labs or ChemDraw simulations). For example, the methyl group in the dihydropyrrolo ring typically resonates at δ 1.8–2.2 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns against theoretical isotopic distributions.
- X-ray diffraction (XRD) : Resolve ambiguities in stereochemistry by crystallizing the compound and analyzing unit-cell parameters.
Reference : Structural validation protocols from tetrahydroimidazo[1,2-a]pyridine derivatives and dicarboxylate analogs .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound’s formation?
Methodological Answer: Contradictions often arise from competing pathways (e.g., cyclization vs. dimerization). Use:
- Reaction path searches : Apply artificial force-induced reaction (AFIR) or nudged elastic band (NEB) methods to map transition states and intermediates .
- Kinetic modeling : Compare computed activation energies (ΔG‡) with experimental rate data. For example, a ΔG‡ difference >3 kcal/mol indicates a dominant pathway.
- Solvent effects : Incorporate continuum solvation models (e.g., SMD) to assess solvent polarity’s role in selectivity.
Reference : ICReDD’s quantum-classical hybrid workflows and reaction engineering principles .
Q. What advanced strategies address discrepancies between experimental and theoretical spectroscopic data?
Methodological Answer: Discrepancies may stem from dynamic effects (e.g., tautomerism) or crystal packing. Mitigate via:
- Dynamic NMR : Probe exchange processes in solution (e.g., variable-temperature NMR to detect rotamers).
- Solid-state NMR : Compare solution vs. solid-state spectra to identify conformational polymorphism.
- DFT-D3 corrections : Include dispersion forces in DFT calculations to improve agreement with XRD data.
| Technique | Discrepancy Source | Resolution Strategy |
|---|---|---|
| NMR | Conformational flexibility | Molecular dynamics simulations |
| IR | Hydrogen bonding | Temperature-dependent studies |
Reference : Case studies from tetrahydroimidazo[1,2-a]pyridine derivatives and safety guidelines for advanced instrumentation .
Q. How can reactor design principles improve scalability for synthesizing this compound?
Methodological Answer: Scale-up challenges include heat transfer and mixing efficiency. Apply:
- Microreactor systems : Enhance heat dissipation for exothermic steps (e.g., cyclization) .
- Continuous flow chemistry : Optimize residence time distribution (RTD) to minimize byproducts.
- In-line analytics : Use UV-Vis or Raman probes for real-time monitoring of intermediate concentrations.
Reference : CRDC classifications for reactor design (RDF2050112) and process control methodologies .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Recrystallization : Screen solvents (e.g., DMF/EtOH mixtures) to maximize crystal purity .
- Membrane filtration : Use nanofiltration membranes (MWCO ~300 Da) to separate low-molecular-weight impurities .
- Prep-HPLC : Employ C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) for chiral resolution.
Reference : Separation technologies in chemical engineering (RDF2050104) and synthetic protocols for heterocycles .
Data Contradiction Analysis
Q. How should researchers interpret conflicting catalytic activity data in published studies?
Methodological Answer: Contradictions often arise from unaccounted variables:
- Surface characterization : Perform BET, XPS, or TEM to verify catalyst morphology and active sites.
- Reproducibility checks : Replicate experiments under identical conditions (solvent batch, humidity).
- Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity across studies.
Reference : Comparative methodologies in chemical research and quality control standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
